molecular formula C10H13NO2S2 B13179734 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde

Cat. No.: B13179734
M. Wt: 243.4 g/mol
InChI Key: KFOFYUCDLIVYMG-UHFFFAOYSA-N
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Description

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring and a thiazepane moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to generate the desired thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these reactions .

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the thiazepane moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13NO2S2

Molecular Weight

243.4 g/mol

IUPAC Name

4-(1-oxo-1,4-thiazepan-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S2/c12-7-10-6-9(8-14-10)11-2-1-4-15(13)5-3-11/h6-8H,1-5H2

InChI Key

KFOFYUCDLIVYMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCS(=O)C1)C2=CSC(=C2)C=O

Origin of Product

United States

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